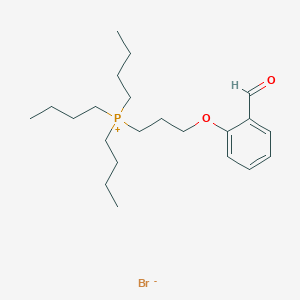
Tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide is a chemical compound with the molecular formula C22H38BrO2P It is a phosphonium salt, characterized by the presence of a phosphonium ion (R4P+) where R represents organic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide typically involves the reaction of tributylphosphine with 3-(2-formylphenoxy)propyl bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The general reaction scheme is as follows:
P(C4H9)3+BrCH2CH2CH2O-C6H4CHO→[P(C4H9)3CH2CH2CH2O-C6H4CHO]+Br−
The reaction is typically conducted in a solvent such as toluene or dichloromethane at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps may include distillation, crystallization, and filtration to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in water or ethanol.
Major Products Formed
Oxidation: 3-(2-carboxyphenoxy)propyltributylphosphonium bromide.
Reduction: 3-(2-hydroxyphenoxy)propyltributylphosphonium bromide.
Substitution: Depending on the nucleophile, products such as 3-(2-formylphenoxy)propyltributylphosphonium hydroxide or 3-(2-formylphenoxy)propyltributylphosphonium cyanide.
Scientific Research Applications
Tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.
Catalysis: The compound can act as a phase-transfer catalyst, facilitating reactions between compounds in different phases (e.g., organic and aqueous).
Materials Science: It is used in the preparation of functionalized polymers and materials with specific properties, such as conductivity or thermal stability.
Biological Studies: The compound can be used to study the interactions of phosphonium salts with biological membranes and their potential as antimicrobial agents.
Medicinal Chemistry: Research is ongoing into its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide involves its interaction with molecular targets through its phosphonium ion. The positively charged phosphonium ion can interact with negatively charged sites on enzymes, proteins, or cell membranes, altering their function or structure. This interaction can lead to changes in cellular processes, making it useful in various biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- Triphenyl(propyl)phosphonium bromide
- Tributyl(3-(2-hydroxyphenoxy)propyl)phosphonium bromide
- Tributyl(3-(2-carboxyphenoxy)propyl)phosphonium bromide
Uniqueness
Tributyl(3-(2-formylphenoxy)propyl)phosphonium bromide is unique due to the presence of the formyl group, which provides additional reactivity and functionality compared to similar compounds. This allows for a broader range of chemical modifications and applications, particularly in organic synthesis and materials science.
Properties
CAS No. |
31600-73-4 |
|---|---|
Molecular Formula |
C22H38BrO2P |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
tributyl-[3-(2-formylphenoxy)propyl]phosphanium;bromide |
InChI |
InChI=1S/C22H38O2P.BrH/c1-4-7-16-25(17-8-5-2,18-9-6-3)19-12-15-24-22-14-11-10-13-21(22)20-23;/h10-11,13-14,20H,4-9,12,15-19H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OIUJAJSTVSJTON-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCOC1=CC=CC=C1C=O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


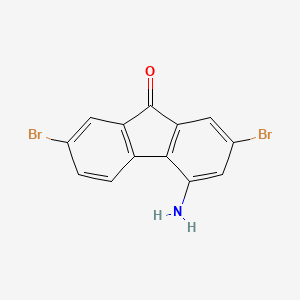
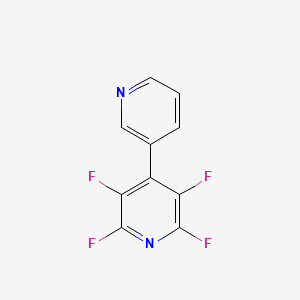
![5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13140754.png)
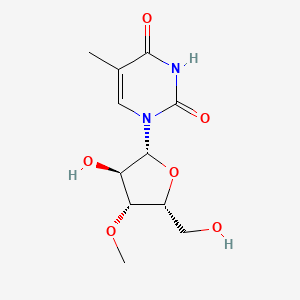
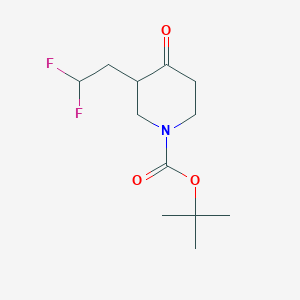
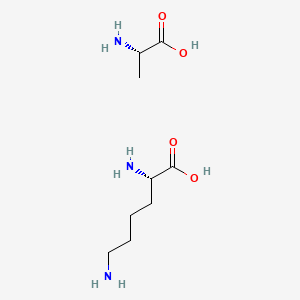


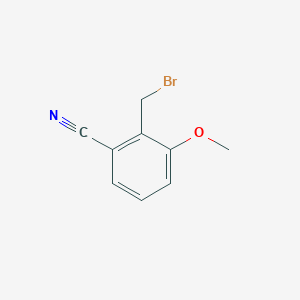


![Boronic acid, [2-[[(9-anthracenylmethyl)methylamino]methyl]phenyl]-](/img/structure/B13140803.png)

![4-(4-Chlorobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140826.png)
